![molecular formula C8H8Cl2N2 B594594 3-(氯甲基)-1H-吡咯并[2,3-b]吡啶盐酸盐 CAS No. 1337880-19-9](/img/structure/B594594.png)
3-(氯甲基)-1H-吡咯并[2,3-b]吡啶盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride is an organic compound with the molecular formula C8H7Cl2N. It is a derivative of pyridine and is commonly used in various chemical reactions and research applications. This compound is known for its reactivity and versatility in organic synthesis.
科学研究应用
3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
It is often used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of drugs that target specific proteins or enzymes in the body.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride. For instance, its stability may be affected by temperature and humidity . Furthermore, its action and efficacy could be influenced by the pH and enzymatic conditions of its environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride typically involves multiple steps:
Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate as the oxidizing agent at a temperature of 85-90°C.
Esterification: The 3-picolinic acid is then esterified with methanol under acidic conditions to form methyl pyridine-3-carboxylate.
Reduction: The methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol.
Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride.
Industrial Production Methods
In industrial settings, the production of 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride involves the use of 3-picolines as raw materials. The process includes passing dry hydrogen chloride gas through the reaction mixture at controlled temperatures (0-40°C) to form the hydrochloride salt, followed by chlorination at 110-150°C .
化学反应分析
Types of Reactions
3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Potassium Permanganate: Used for oxidation reactions.
Methanol and Acid: Used for esterification reactions.
Major Products Formed
3-Picolinic Acid: Formed during the oxidation of 3-methylpyridine.
Methyl Pyridine-3-carboxylate: Formed during esterification.
3-Pyridinemethanol: Formed during reduction.
相似化合物的比较
Similar Compounds
- 3-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)pyridine hydrochloride
- 4-(Chloromethyl)pyridine hydrochloride
Uniqueness
3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride is unique due to its specific structure, which includes both a pyridine and a pyrrole ring. This dual-ring structure imparts distinct chemical properties and reactivity compared to other chloromethylpyridine derivatives .
属性
IUPAC Name |
3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-4-6-5-11-8-7(6)2-1-3-10-8;/h1-3,5H,4H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUKMSOMYQRZEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCl)N=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594512.png)
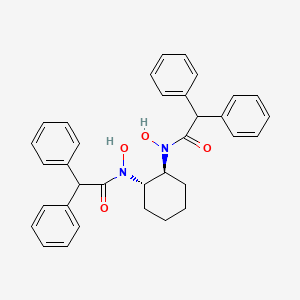
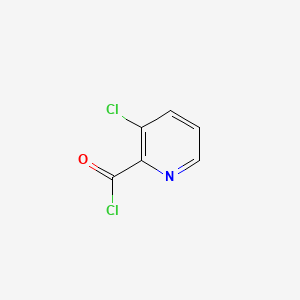

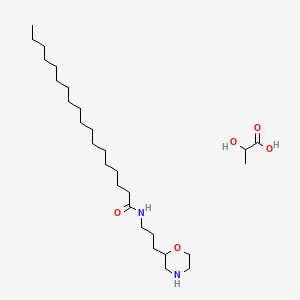

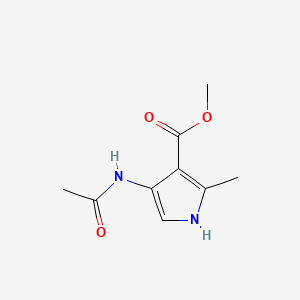
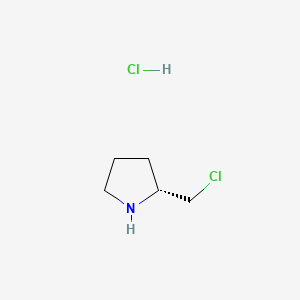
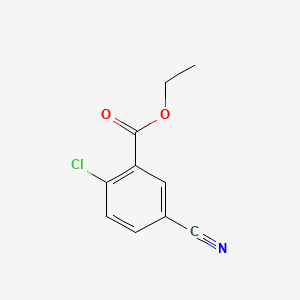
![6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B594529.png)
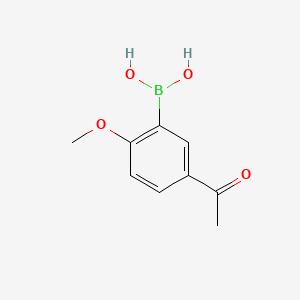
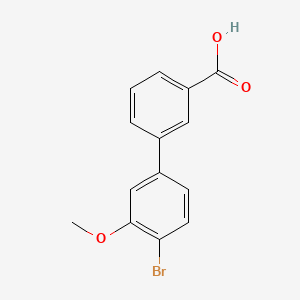
![6-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B594533.png)
